Fibraurin
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Overview
Description
Fibraurin is a natural product found in Fibraurea chloroleuca, Arcangelisia flava, and other organisms with data available.
Scientific Research Applications
Structural Confirmation and Composition
Fibraurin's structure has been confirmed as a complex organic compound with specific stereochemistry, as revealed by X-ray structure determination and nuclear Overhauser enhancement results. This establishes a foundational understanding for further research into its properties and applications (Dampawan et al., 1986).
Natural Source and Derivatives
This compound, along with other furanoditerpenes like fibleucin, has been isolated from Fibraurea tinctoria, a plant known for its bitter principles. This extraction from natural sources highlights its potential for various applications in scientific research, particularly in studying natural compound properties (Itokawa et al., 1986).
Applications in Tissue Engineering and Regeneration
Fibrin, a derivative of this compound, is significant in wound healing and regeneration. Its use in tissue engineering, augmented with bioactive peptides, shows enhanced neurite extension, demonstrating its potential in nerve regeneration and surgical applications (Schense et al., 2000).
Potential in Stem Cell Research
Studies in stem cell research, particularly in the context of induced pluripotency, have utilized fibroblast cells, which are related to this compound derivatives. This research opens doors to novel treatments and understanding of human biology and disease mechanisms (Rashid & Vallier, 2010).
Biomedical Device Development
Silk fibroin, another derivative, has been explored for its role in wound healing. Its remarkable biological features and combination with antimicrobial agents make it a promising material for biomedical devices and tissue engineering applications (Pollini & Paladini, 2020).
Properties
Molecular Formula |
C20H20O7 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
(1S,2S,3S,5R,11R,12S,13S,15S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14,16-trioxapentacyclo[10.3.2.02,11.03,8.013,15]heptadec-8-ene-7,17-dione |
InChI |
InChI=1S/C20H20O7/c1-18-7-11(9-4-6-24-8-9)25-16(21)10(18)3-5-19(2)14(18)12-13-15(26-13)20(19,23)17(22)27-12/h3-4,6,8,11-15,23H,5,7H2,1-2H3/t11-,12-,13+,14+,15+,18-,19-,20+/m1/s1 |
InChI Key |
XUFRUKAPNGPYSR-TZGNGTQESA-N |
Isomeric SMILES |
C[C@@]12CC=C3C(=O)O[C@H](C[C@]3([C@@H]1[C@H]4[C@H]5[C@@H]([C@@]2(C(=O)O4)O)O5)C)C6=COC=C6 |
Canonical SMILES |
CC12CC=C3C(=O)OC(CC3(C1C4C5C(C2(C(=O)O4)O)O5)C)C6=COC=C6 |
Synonyms |
9,7-(Epoxymethano)-4H-oxireno(6,7)naphtho(2,1-c)pyran-4,11-dione, 2-(3-furanyl)-1,2,6,6a,7,7a,9,9a,9b-decahydro-7-hydroxy-6a,9b-dimethyl-, (2alpha,6aalpha,7alpha,7aalpha,8aalpha,9beta,9aalpha,9bbeta)- fibralactone fibraurin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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